molecular formula C8H10BrN B15249205 3-Bromo-2-ethyl-5-methylpyridine

3-Bromo-2-ethyl-5-methylpyridine

Cat. No.: B15249205
M. Wt: 200.08 g/mol
InChI Key: DAFIRQYUVPAHIT-UHFFFAOYSA-N
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Description

3-Bromo-2-ethyl-5-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the third position, an ethyl group at the second position, and a methyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethyl-5-methylpyridine typically involves the bromination of 2-ethyl-5-methylpyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethyl-5-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Oxidation and Reduction Products: Different pyridine derivatives with altered oxidation states.

Scientific Research Applications

3-Bromo-2-ethyl-5-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and liquid crystals.

    Chemical Biology: It is employed in the synthesis of probes and inhibitors for studying biological pathways and molecular interactions.

    Industrial Chemistry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethyl-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethyl and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylpyridine: Similar structure but lacks the ethyl group.

    3-Bromo-2-methylpyridine: Similar structure but lacks the ethyl group.

    2-Ethyl-5-methylpyridine: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-2-ethyl-5-methylpyridine is unique due to the presence of both the ethyl and methyl groups along with the bromine atom on the pyridine ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these groups can also influence the compound’s physical properties, such as solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

3-bromo-2-ethyl-5-methylpyridine

InChI

InChI=1S/C8H10BrN/c1-3-8-7(9)4-6(2)5-10-8/h4-5H,3H2,1-2H3

InChI Key

DAFIRQYUVPAHIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C)Br

Origin of Product

United States

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